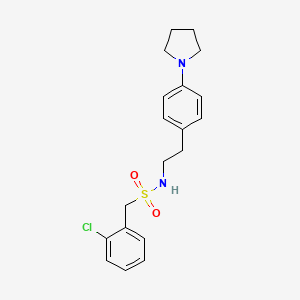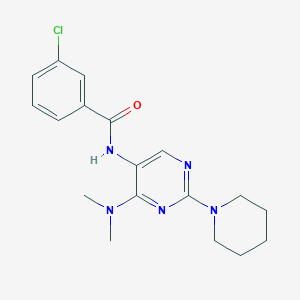![molecular formula C14H18N2OS B2925308 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-75-8](/img/structure/B2925308.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, commonly referred to as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that possesses a pivalamide group and a benzothiazole moiety. This compound is widely used in the field of neuroscience to study the mechanisms of action of Parkinson's disease.
Mécanisme D'action
MPTP is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animal models has been extensively studied to understand the biochemical and physiological effects of Parkinson's disease. The loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in motor deficits such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to the accumulation of alpha-synuclein protein in the substantia nigra, which is a hallmark of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP-induced Parkinsonism in animal models is a widely used tool to study the mechanisms of action of Parkinson's disease. MPTP-induced Parkinsonism mimics the symptoms of Parkinson's disease in humans, making it an ideal model for studying the disease. However, there are limitations to using MPTP-induced Parkinsonism in animal models. MPTP-induced Parkinsonism is a model of acute Parkinson's disease and does not mimic the chronic nature of the disease. Additionally, MPTP-induced Parkinsonism does not replicate the genetic and environmental factors that contribute to the onset of Parkinson's disease in humans.
Orientations Futures
There are several future directions for the use of MPTP in scientific research. One area of research is the development of new therapies for Parkinson's disease. MPTP-induced Parkinsonism can be used to test the efficacy of new therapies for the disease. Another area of research is the study of the genetic and environmental factors that contribute to the onset of Parkinson's disease. MPTP-induced Parkinsonism can be used to study the interaction between genetic and environmental factors in the development of the disease. Finally, there is a need for the development of new animal models that replicate the chronic nature of Parkinson's disease in humans.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 3-ethylbenzothiazolium chloride with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain MPTP in its pure form.
Applications De Recherche Scientifique
MPTP is primarily used in scientific research to study the mechanisms of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the central nervous system and results in the loss of dopaminergic neurons in the substantia nigra. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, resulting in the symptoms of Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-16-10-8-6-7-9-11(10)18-13(16)15-12(17)14(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOBQRWTXHTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)
![2-[[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2925234.png)
![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)
![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)


